molecular formula C17H18O2 B1616841 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)- CAS No. 55814-54-5

1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-

Cat. No. B1616841
CAS RN: 55814-54-5
M. Wt: 254.32 g/mol
InChI Key: ITEMAFJPIQQQMO-UHFFFAOYSA-N
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Description

1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-, also known as ketoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Ketoprofen belongs to the propionic acid class of NSAIDs and is structurally related to ibuprofen and naproxen.

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthesis of Derivatives: 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-, serves as a foundation for synthesizing various chemical derivatives. For instance, its reaction with 2 mole equivalents of trimethyl acetic anhydride in tetrahydrofuran at room temperature leads to the formation of specific compounds useful in diverse research areas (Lugemwa, 2019).

Biological and Pharmacological Studies

  • Metabolic Studies in Animals: The compound has been investigated for its effects on metabolism, such as its impact on food efficiency in rats. This research provides insights into its potential mechanisms of action within biological systems (Ho & Aranda, 1979).

Chemical Properties and Reactions

  • Degradation Studies: Research on the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, including those related to 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-, elucidates its chemical behavior and potential applications in lignin-related studies (Kawai, Umezawa, & Higuchi, 1988).

Material Science and Polymer Research

  • Copolymerization Studies: The compound has been used in copolymerization studies, demonstrating its utility in creating materials with unique properties, such as high thermooxidative stability, which is valuable in material science (Wilén & Näsman, 1994).

Photoinitiators and Photoreactive Compounds

  • Use in Photoinitiators: It has been utilized in the synthesis of photoinitiators, contributing to advancements in photopolymerization and related processes (Cesur et al., 2015).

properties

IUPAC Name

2,2-dimethyl-1-(4-phenoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-17(2,3)16(18)13-9-11-15(12-10-13)19-14-7-5-4-6-8-14/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEMAFJPIQQQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40204409
Record name 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55814-54-5
Record name 4-Phenoxy-pivalophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055814545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanone, 2,2-dimethyl-1-(4-phenoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40204409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-phenoxyphenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PHENOXY-PIVALOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSX92RLB29
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a flask containing 33.6 g. of magnesium and a few crystals of iodine, is added 50 to 70 ml. of a solution of 300 g. of 4-bromodiphenyl ether in 500 ml. of absolute tetrahydrofuran. The remainder of the solution is added as needed to maintain a gentle reflux and the resulting mixture heated to reflux for 30 minutes. The resulting mixture is then added to a solution of trimethylacetyl chloride in 500 ml. of absolute tetrahydrofuran at a rate so as to maintain a temperature of from 40° to 50° C. The resulting mixture is then stirred at ambient temperture for 1 hour. 200 ml. of 2N. hydrochloric acid is then added. The organic layer is washed twice with one liter of 2N. sodium carbonate solution, dried and evaporated in vacuo to a liquid. The liquid thus obtained is distilled under reduced pressure to obtain p-phenoxypivalophenone, b.p. 136° -139° C. at 0.1 mm/Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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